molecular formula C15H13NO4 B3420300 Clausine K CAS No. 182261-96-7

Clausine K

Cat. No. B3420300
CAS RN: 182261-96-7
M. Wt: 271.27 g/mol
InChI Key: LDKCHJXUOLZQQV-UHFFFAOYSA-N
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Description

Clausine K is a naturally occurring 2,7-dioxygenated carbazole alkaloid . It’s also known as 2,7-Dimethoxy-9H-carbazole-3-carboxylic acid .


Synthesis Analysis

Clausine K has been synthesized via an efficient Au-catalyzed cyclization reaction using readily available 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde and 1-methoxypropa-1,2-diene as the starting materials on the gram scale .


Molecular Structure Analysis

The molecular formula of Clausine K is C15H13NO4 . The structure of Clausine K is confirmed by X-ray single crystal diffraction study .

Scientific Research Applications

Anti-Plasmodial Activity

In the realm of anti-malarial research, Clausine K has been identified as a compound of interest. Although a study by Yenjai et al. (2000) found that Clausine K did not exhibit antiplasmodial activity against Plasmodium falciparum, it highlighted the potential of related compounds in the treatment of malaria (Yenjai et al., 2000).

Synthesis and Derivatives

The synthesis of Clausine K has been a focal point in chemical research. Krahl et al. (2013) described an efficient iron-mediated total synthesis of Clausine K, among other compounds, indicating its importance in medicinal chemistry (Krahl et al., 2013). Additionally, Yang et al. (2018) reported a visible-light-promoted synthesis method for Clausine K in aqueous solution, highlighting advancements in green chemistry applications (Yang et al., 2018).

Biological Activities

The study of Clausine K's biological activities has been quite extensive. Wu et al. (1996) isolated Clausine K from Clausena excavata and noted its significant inhibition of rabbit platelet aggregation and vasocontraction effects, suggesting potential therapeutic applications (Wu et al., 1996). Quan et al. (2019) identified Clausine K as a strong tyrosinase inhibitor, indicating its potential use in cosmetic and anti-aging products (Quan et al., 2019).

Mechanism of Action

Clausine K has been reported to exhibit significant tyrosinase inhibition activity. It performed the most remarkable tyrosinase inhibition with IC50 values of 179.5 µg/mL, which was 4 times stronger than myricetin, a well-known tyrosinase inhibitor .

properties

IUPAC Name

2,7-dimethoxy-9H-carbazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-8-3-4-9-10-6-11(15(17)18)14(20-2)7-13(10)16-12(9)5-8/h3-7,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKCHJXUOLZQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC(=C(C=C3N2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318460
Record name Clausine K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

182261-96-7
Record name Clausine K
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182261-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clausine K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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